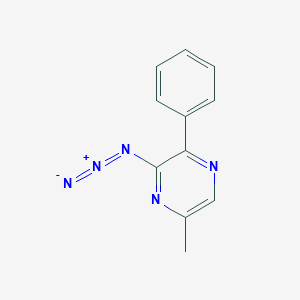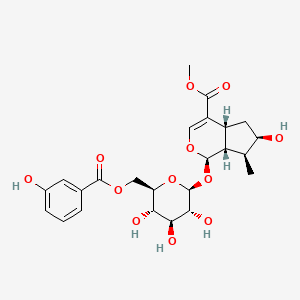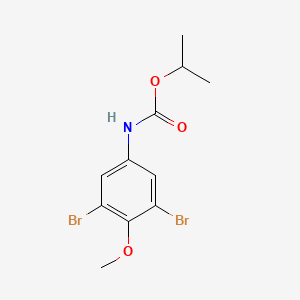
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is a chemical compound characterized by its unique structure, which includes a carbamate group attached to a 3,5-dibromo-4-methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,5-dibromo-4-methoxyphenol+isopropyl chloroformate→Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can undergo reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: 3,5-dibromo-4-hydroxyphenyl carbamate.
Reduction: 3,5-dibromo-4-methoxyphenylamine.
Hydrolysis: 3,5-dibromo-4-methoxyphenol and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Propan-2-yl (3,5-dibromo-4-methylphenyl)carbamate
Uniqueness
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
84970-86-5 |
|---|---|
Molekularformel |
C11H13Br2NO3 |
Molekulargewicht |
367.03 g/mol |
IUPAC-Name |
propan-2-yl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-6(2)17-11(15)14-7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
IWFCGIPLIDATGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
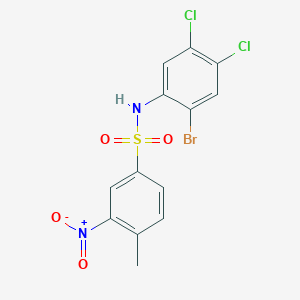
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
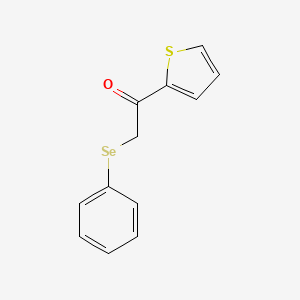


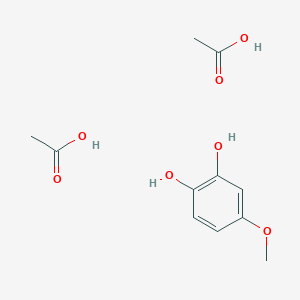
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
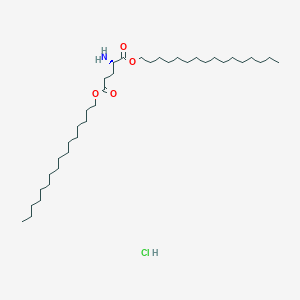
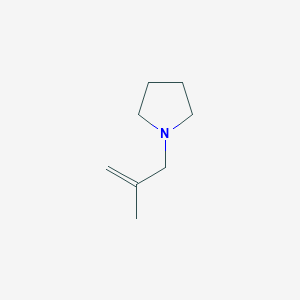
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
